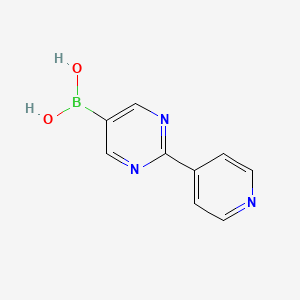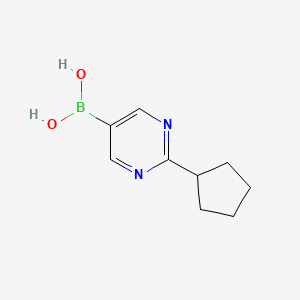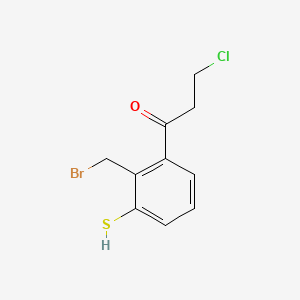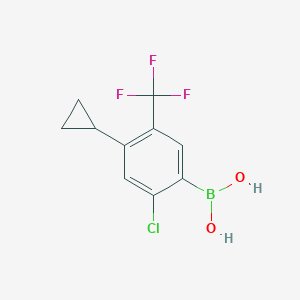
(2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of both pyridine and pyrimidine rings, which are connected through a boronic acid moiety. The unique structure of this compound makes it a valuable building block in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid typically involves the borylation of pyridine and pyrimidine derivatives. One common method is the halogen-metal exchange followed by borylation. For instance, the reaction of a halogenated pyridine or pyrimidine with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst can yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the boronic acid to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
(2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound can be used in the development of biological probes and sensors.
Wirkmechanismus
The mechanism of action of (2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyridine and pyrimidine rings can also participate in π-π stacking interactions and hydrogen bonding, further enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-4-boronic acid: A simpler boronic acid derivative with similar reactivity but lacking the pyrimidine ring.
Pyrimidine-5-boronic acid: Another related compound that contains the pyrimidine ring but not the pyridine ring.
2-Aminopyridine-4-boronic acid pinacol ester: A derivative with an amino group that offers different reactivity and applications.
Uniqueness
The uniqueness of (2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid lies in its dual-ring structure, which provides a combination of electronic and steric properties that are not present in simpler boronic acids. This makes it a versatile and valuable compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C9H8BN3O2 |
|---|---|
Molekulargewicht |
200.99 g/mol |
IUPAC-Name |
(2-pyridin-4-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H8BN3O2/c14-10(15)8-5-12-9(13-6-8)7-1-3-11-4-2-7/h1-6,14-15H |
InChI-Schlüssel |
IWHBGIBSEVZOHA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1)C2=CC=NC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile](/img/structure/B14072638.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-(2-hydroxyethyl)pyridin-1-ium bromide](/img/structure/B14072646.png)

![8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14072670.png)



![3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B14072697.png)

![4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)
